REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]2.[OH-].[K+].[I-].[Na+].[CH3:17][N:18]([CH:25]1[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]1)[C:19](=[O:24])[CH2:20][CH2:21][CH2:22]Cl.[Na+].[Cl-]>CS(C)=O>[CH3:17][N:18]([CH:25]1[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]1)[C:19]([CH2:20][CH2:21][CH2:22][O:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]2)=[O:24] |f:1.2,3.4,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C2CCC(NC2=CC1)=O
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CN(C(CCCCl)=O)C1CCCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Type
|
CUSTOM
|
Details
|
the mixture is agitated at 70° to 80° C. for 4.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals are filtered out
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The thus obtained crude crystals
|
Type
|
CUSTOM
|
Details
|
are then recrystallized from benzene-petroluem ether
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)CCCOC=1C=C2CCC(NC2=CC1)=O)C1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |